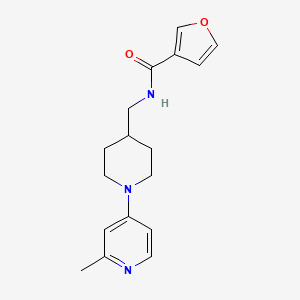

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-13-10-16(2-6-18-13)20-7-3-14(4-8-20)11-19-17(21)15-5-9-22-12-15/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOADDRNCJBMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, is a piperidine derivative. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. They are often used as synthetic fragments for designing drugs. .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. The interaction of the compound with its targets can result in changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with. These interactions can lead to downstream effects that influence cellular processes and responses.

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O2, with a molecular weight of approximately 341.44 g/mol. The compound features a furan ring, piperidine, and pyridine moieties, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 341.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034471-59-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin , which are crucial in treating neurological disorders such as depression and anxiety .

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For example, studies on pyridine derivatives have shown improved antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The presence of specific functional groups in these compounds enhances their efficacy in inhibiting tumor growth .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects. In vitro studies suggest that it can inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting cellular membranes and inducing apoptosis in microbial cells, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

The modulation of neurotransmitter systems suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which could lead to developments in antidepressant therapies .

Case Studies and Research Findings

- Antitumor Studies : A study on pyridine derivatives revealed that modifications to the structure significantly affected their antiproliferative activity, with some derivatives achieving IC50 values as low as 0.021 μM against cancer cell lines like MDA-MB-231 .

- Antimicrobial Efficacy : Research on piperidine-based compounds indicated strong antibacterial activity against several strains, with the addition of specific substituents enhancing their efficacy .

- Neuropharmacological Applications : Investigations into the interactions between similar compounds and neurotransmitter receptors have shown promise for developing treatments for conditions like depression and anxiety disorders .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

Recent studies have indicated that N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide exhibits significant anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent . -

Neuroprotective Effects :

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it can inhibit neuroinflammation and oxidative stress, which are critical factors in the pathogenesis of these diseases. A case study highlighted its ability to reduce neuronal cell death in vitro and improve cognitive function in animal models of Alzheimer's disease . -

Antimicrobial Properties :

Preliminary investigations have revealed that this compound possesses antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests its potential application in developing new antibiotics or adjunct therapies for treating infections .

Mechanistic Insights

The mechanisms underlying the pharmacological effects of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells.

- Modulation of Signaling Pathways : It influences several signaling pathways, including those related to apoptosis (e.g., Bcl-2 family proteins) and inflammation (e.g., NF-kB signaling), enhancing its therapeutic potential .

Case Studies

-

Breast Cancer Cell Study :

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations . -

Neuroprotection in Animal Models :

In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive performance on memory tasks compared to control groups. Histological analysis revealed reduced amyloid plaque accumulation and improved synaptic integrity .

Comparison with Similar Compounds

Fentanyl Analogs

Fentanyl derivatives share a piperidin-4-yl core but are typically substituted with phenyl or modified benzamide groups. Key examples from recent regulatory discussions include:

Key Differences :

- The target compound replaces the phenyl/benzamide groups in fentanyl analogs with a 2-methylpyridine and furan-3-carboxamide.

- Unlike fentanyl derivatives, which target μ-opioid receptors, the pyridine and furan moieties may confer affinity for non-opioid receptors (e.g., serotonin or adrenergic receptors), though this requires validation.

Benzimidazole Derivatives

Compounds like Butonitazene and Flunitazene belong to the benzimidazole opioid class, which features a nitrobenzimidazole core instead of piperidine:

| Compound Name | Substituents | Core Structure | Receptor Target | Legal Status |

|---|---|---|---|---|

| 2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine (Butonitazene) | 4-butoxyphenyl, nitrobenzimidazole, diethylamine | Benzimidazole | μ-opioid receptor | Under review |

| N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine (Flunitazene) | 4-fluorophenyl, nitrobenzimidazole, diethylamine | Benzimidazole | μ-opioid receptor | Under review |

Key Differences :

- The target compound’s piperidine-pyridine-furan architecture is structurally distinct from benzimidazole opioids, which rely on nitrobenzimidazole scaffolds for high-affinity μ-opioid receptor binding. This suggests divergent metabolic pathways and toxicity profiles.

Structural and Pharmacological Implications

Substituent Effects on Bioactivity

- Pyridine vs.

- Furan vs. Thiophene/Chlorophenyl : The furan ring’s lower lipophilicity compared to thiophene or chlorophenyl groups (e.g., in thiophene fentanyl or para-chloroisobutyryl fentanyl) could limit CNS penetration, altering potency and duration of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.